molecular formula C6H11ClN2O B13405038 2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride

2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride

Cat. No.: B13405038
M. Wt: 162.62 g/mol
InChI Key: JFUDIEFZSNQJBS-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride is a compound with significant potential in various scientific fields. It is known for its unique bicyclic structure, which makes it a valuable intermediate in the synthesis of various biologically active molecules. The compound is often used in the preparation of dipeptidyl peptidase IV inhibitors, which are potential antidiabetes agents .

Chemical Reactions Analysis

2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of dipeptidyl peptidase IV, which plays a role in glucose metabolism. The compound’s bicyclic structure allows it to fit into the active site of the enzyme, thereby inhibiting its activity and exerting its antidiabetic effects . Additionally, it can act on opioid receptors and muscarinic receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Properties

IUPAC Name

2-azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c7-6(9)5-2-3-1-4(3)8-5;/h3-5,8H,1-2H2,(H2,7,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUDIEFZSNQJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1NC(C2)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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